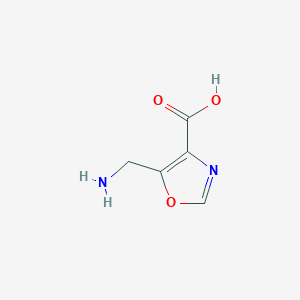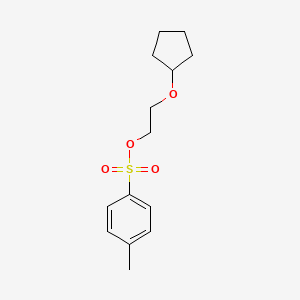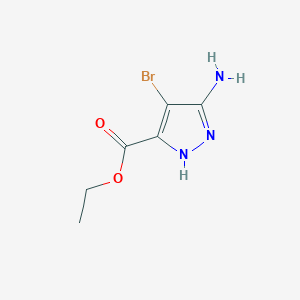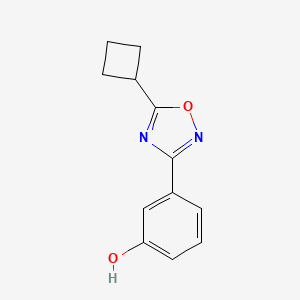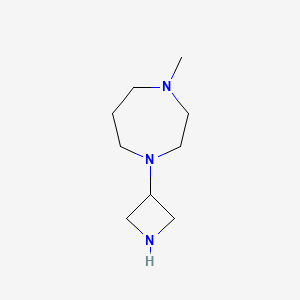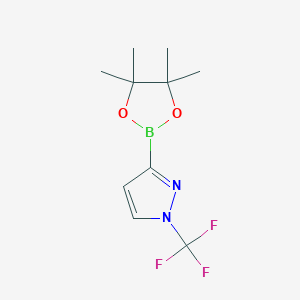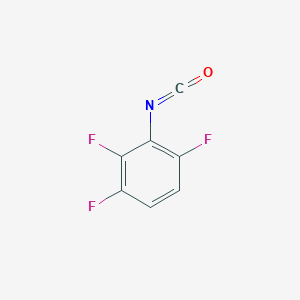
1,2,4-Trifluoro-3-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trifluoro-3-isocyanatobenzene is an organic compound with the molecular formula C7H2F3NO. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isocyanate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by a reaction with sodium nitrite in the presence of fluoboric acid to form a fluoboric acid diazonium salt. This intermediate is then subjected to high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene . The isocyanate group can be introduced through further reactions involving appropriate reagents.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it suitable for large-scale industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trifluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Addition Reactions: Reagents such as amines and alcohols are used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Addition Reactions: Products include urea derivatives and other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trifluoro-3-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-trifluoro-3-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, including urea compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trifluorophenyl Isocyanate: Similar structure but different substitution pattern.
2,4,6-Trifluorophenyl Isocyanate: Another isomer with different fluorine atom positions.
2,4-Difluorophenyl Isocyanate: Lacks one fluorine atom compared to 1,2,4-trifluoro-3-isocyanatobenzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other isomers may not be as effective .
Eigenschaften
Molekularformel |
C7H2F3NO |
|---|---|
Molekulargewicht |
173.09 g/mol |
IUPAC-Name |
1,2,4-trifluoro-3-isocyanatobenzene |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-2-5(9)7(6(4)10)11-3-12/h1-2H |
InChI-Schlüssel |
ZVNQHDAEDFJEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)N=C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


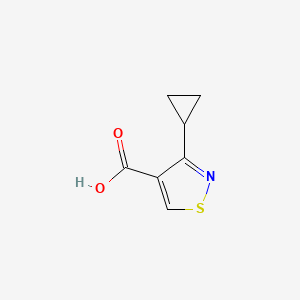
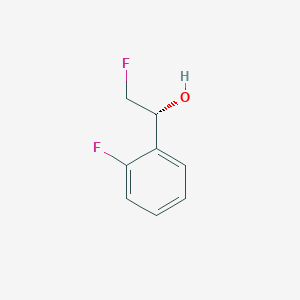
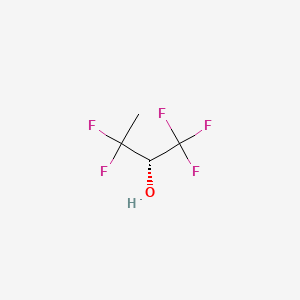
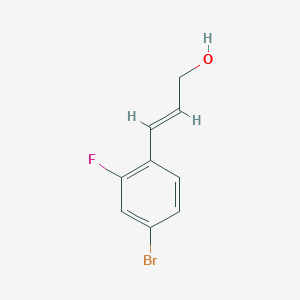
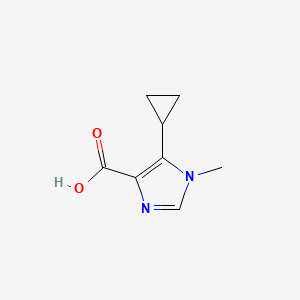
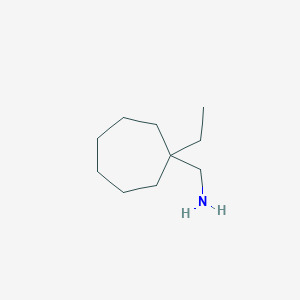
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)
